molecular formula C11H13NO6S B2865475 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLSULFONYL)ALANINE CAS No. 298207-76-8

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLSULFONYL)ALANINE

Cat. No.: B2865475
CAS No.: 298207-76-8
M. Wt: 287.29
InChI Key: GUCRCHWPRACULN-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)alanine is a sulfonamide derivative featuring a 1,4-benzodioxin core linked to an alanine moiety via a sulfonyl group. Its molecular formula is C₁₁H₁₃NO₆S, with a molecular weight of 287.29 g/mol and a CAS registry number of 298207-76-8 .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7(11(13)14)12-19(15,16)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6-7,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCRCHWPRACULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Amino-2,3-Dihydro-1,4-Benzodioxin

The benzodioxin core is synthesized via cyclization of catechol derivatives. For example, 1,2-dihydroxybenzene reacts with 1,2-dibromoethane under basic conditions to form 2,3-dihydro-1,4-benzodioxin. Nitration at the 6-position followed by reduction yields 6-amino-2,3-dihydro-1,4-benzodioxin (1 ).

Sulfonylation with Alanine Derivatives

The amine (1 ) undergoes sulfonylation using alanine-containing sulfonyl chlorides. A representative protocol involves:

  • Reacting 1 with chlorosulfonic acid to form 6-chlorosulfonyl-2,3-dihydro-1,4-benzodioxin.
  • Coupling the intermediate with alanine methyl ester in the presence of triethylamine, yielding the sulfonamide.
  • Hydrolysis of the ester group using aqueous NaOH to obtain the final carboxylic acid.

Critical Parameters :

  • Solvent : Dichloromethane or THF optimizes sulfonylation efficiency.
  • Temperature : Reactions proceed at 0–25°C to minimize side products.
  • Yield : 65–78% after purification by recrystallization (ethanol/water).

Direct Coupling of Benzodioxin Sulfonyl Chloride with Alanine

Preparation of 6-Sulfonyl Chloride Benzodioxin

2,3-Dihydro-1,4-benzodioxin-6-sulfonyl chloride (2 ) is synthesized via chlorosulfonation of 1,4-benzodioxin using ClSO₃H in chloroform at −10°C.

Amidation with Alanine

2 reacts with alanine in a biphasic system (water/dichloromethane) with NaHCO₃ as a base:
$$
\text{C}₈\text{H}₇\text{O}₂\text{SCl} + \text{C}₃\text{H}₇\text{NO}₂ \xrightarrow{\text{NaHCO}3} \text{C}{11}\text{H}{13}\text{NO}6\text{S} + \text{HCl}
$$
Optimization Insights :

  • Molar Ratio : A 1:1.2 ratio of 2 to alanine prevents over-sulfonylation.
  • Reaction Time : 12–18 hours ensures complete conversion.
  • Yield : 70–82% after acidification and extraction.

Palladium-Catalyzed Arylation Approaches

β-Arylation of Alanine Esters

Baudoin’s method for β-arylation of alanine esters is adapted for introducing the benzodioxin-sulfonyl group:

  • Pd(dba)₂ and phosphine ligand L1 catalyze the coupling of alanine methyl ester with 6-bromo-2,3-dihydro-1,4-benzodioxin.
  • Subsequent sulfonylation and hydrolysis yield the target compound.

Key Findings :

  • Ligand Effects : Bulky phosphine ligands (e.g., L1 ) enhance regioselectivity for β-arylation.
  • Yield : 60–70% with >90% enantiomeric excess (ee) when using chiral ligands.

Solid-Phase Synthesis and Alternative Methodologies

Resin-Bound Synthesis

Immobilized alanine on Wang resin undergoes sulfonylation with 2 , followed by cleavage with trifluoroacetic acid. Advantages include:

  • Purity : >95% by HPLC.
  • Scalability : Suitable for milligram-to-gram synthesis.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) accelerates sulfonylation, reducing reaction times from 18 hours to 45 minutes with comparable yields (68–75%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity Key Advantages Limitations
Sulfonylation of Amine 65–78 >90% Straightforward, scalable Requires nitro reduction step
Direct Coupling 70–82 85–92% High atom economy Sensitive to moisture
Palladium-Catalyzed 60–70 >95% Enantioselective Costly catalysts/ligands
Solid-Phase 75–85 >95% High purity, automated Specialized equipment needed

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of the alanine amine on the electrophilic sulfur in 2 , forming a tetrahedral intermediate that collapses to release HCl. Competing side reactions include:

  • Oversulfonylation : Mitigated by controlled reagent addition.
  • Oxidation : Minimized using inert atmospheres (N₂/Ar).

Chirality Retention

The α-carbon of alanine retains its configuration during sulfonylation due to the non-acidic reaction conditions. Racemization is observed only above 50°C or under strong acidic/basic conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLSULFONYL)ALANINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles like alkoxides or thiolates replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkoxy or thio derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLSULFONYL)ALANINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLSULFONYL)ALANINE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the benzo[1,4]dioxine ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)alanine
  • Molecular Formula: C₁₂H₁₃NO₅
  • Molecular Weight : 251.24 g/mol
  • Key Difference : Replaces the sulfonyl group with a carbonyl group.
  • Implications: The carbonyl group is less electron-withdrawing than sulfonyl, which may reduce acidity and alter binding affinity to biological targets. No direct activity data are reported, but carbonyl-containing analogs often exhibit varied pharmacokinetic profiles compared to sulfonamides .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
  • Molecular Formula: C₁₅H₁₅NO₄S
  • Molecular Weight : 305.35 g/mol
  • Key Difference : Substitutes alanine with a 4-methylbenzene group.
  • The absence of the alanine moiety likely reduces water solubility but enhances lipophilicity .

Substituent and Isomer Effects

N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-beta-alanine
  • Molecular Formula: C₁₁H₁₃NO₆S
  • Molecular Weight : 287.29 g/mol (identical to the target compound)
  • Key Difference: Beta-alanine isomer (amino group on β-carbon) vs. alanine (α-carbon).
  • No activity data are provided, but isomer differences often influence metabolic stability .

Antihepatotoxic Flavone Derivatives

3',4'(2-Hydroxy methyl,1",4"-dioxino)flavone (4g)
  • Molecular Formula : C₁₇H₁₄O₅
  • Molecular Weight : 298.29 g/mol
  • Key Difference : Flavone core with a hydroxy methyl-substituted dioxane ring.
  • Implications : This compound showed significant antihepatotoxic activity comparable to silymarin, a standard hepatoprotective agent. The hydroxy methyl group enhanced activity, suggesting that polar substituents on the dioxane/dioxin ring improve therapeutic efficacy .

Key Insights and Hypotheses

Sulfonyl vs. Carbonyl Groups : The sulfonyl group in the target compound may enhance binding to bacterial enzymes (as seen in ) but reduce metabolic stability compared to carbonyl analogs.

Amino Acid Moiety: The alanine group could improve aqueous solubility, facilitating transport across biological membranes. Beta-alanine’s isomerism might further modulate these properties .

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)alanine is a compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H13NO6S
  • Molecular Weight : 287.29 g/mol
  • CAS Number : 306278-42-2

This compound is categorized under benzenesulfonamides, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with sulfonyl chlorides in an aqueous basic medium. The resulting sulfonamide can be further modified to enhance its biological activity. For instance, derivatives have been synthesized to evaluate their anti-diabetic potentials by assessing their inhibitory effects on α-glucosidase enzymes .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. A study highlighted that derivatives of benzodioxin compounds demonstrated significant activity against resistant strains of Candida and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL for some derivatives .

CompoundTarget OrganismMIC (µg/mL)
3hS. aureus1
9fCandida auris< 0.5
14fE. faecium2

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies indicated a reduction in cell viability in Caco-2 and A549 cells, suggesting its potential as an anticancer agent. For example:

CompoundCell LineViability (%)p-value
3jCaco-239.8< 0.001
3aA54956.90.0019
3bCaco-231.9< 0.004

These findings indicate that structural modifications can significantly enhance the biological activity of benzodioxin derivatives.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives showed that those incorporating the benzodioxin moiety had enhanced antimicrobial properties compared to traditional sulfonamides. The introduction of specific substituents was critical for maintaining activity against resistant bacterial strains .
  • Anticancer Properties : Another investigation focused on the effect of benzodioxin derivatives on cancer cell lines demonstrated that certain compounds could reduce cell viability significantly compared to controls. The study suggested that the presence of the benzodioxin structure plays a crucial role in enhancing anticancer activity .

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